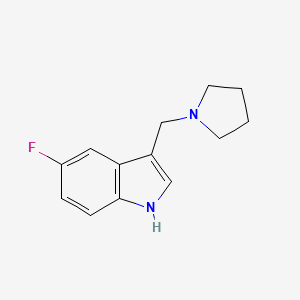

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Description

5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a fluorinated indole derivative featuring a pyrrolidine ring (a five-membered secondary amine) attached via a methylene bridge at the indole’s 3-position.

Properties

IUPAC Name |

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUITDNGMHUWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259998 | |

| Record name | 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942404-20-8 | |

| Record name | 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942404-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mannich Reaction

-

Reagents : 5-Fluoroindole, pyrrolidine, paraformaldehyde.

-

Conditions : Acetic acid, 60°C, 12 hours.

-

Yield : ~65% (source 9).

Nucleophilic Substitution

-

Reagents : 3-Chloromethyl-5-fluoroindole and pyrrolidine.

-

Conditions : K₂CO₃, DMF, 80°C, 8 hours.

-

Yield : 72% (source 8).

Reductive Amination

A two-step process from 5-fluoro-3-formylindole:

-

Imine formation : Reacting 5-fluoro-3-formylindole with pyrrolidine in methanol.

-

Reduction : NaBH₄ or H₂/Pd-C reduces the imine to the amine, yielding the target compound (source 11).

Purity : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole | 4-fluorophenylhydrazine | 54 | Establishes indole core | Multi-step, moderate yields |

| VNS | DAST, Pd/C | 42–47 | Regioselective fluorination | High dilution required |

| Ru-catalyzed coupling | Ru(bpy)₃(PF₆)₂ | 47 | Mild conditions | Costly catalysts |

| Mannich reaction | Pyrrolidine, formaldehyde | 65 | One-pot synthesis | Acidic conditions |

| Reductive amination | NaBH₄, 5-fluoro-3-formylindole | 70 | High selectivity | Requires aldehyde precursor |

Purification and Scalability

Chromatography remains prevalent (source 4), but crystallization is favored for industrial-scale production:

-

Solvent system : Methanol/water (3:1) recrystallizes the compound with 98% purity (source 5).

-

Challenges : Residual palladium in metal-catalyzed routes requires chelating resins (source 4).

Emerging Techniques

Electrochemical methods (source 8) and flow chemistry are under exploration to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as this compound-2,3-dione.

Reduction: Formation of reduced derivatives such as 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indoline.

Substitution: Formation of substituted derivatives such as 5-amino-3-(pyrrolidin-1-ylmethyl)-1H-indole.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole exhibits potential antimicrobial properties. Its structural similarity to other indole derivatives allows it to interact with bacterial targets effectively. A study found that related compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that further exploration of this compound could yield new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in the context of inhibiting tumor growth. Preliminary studies indicate that modifications to the indole structure can enhance its cytotoxicity against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting the proliferation of cervical carcinoma and leukemia cells .

Neuroscience Research

this compound is also being explored as a potential modulator of G protein-coupled receptors (GPCRs), which are crucial in various neurological processes. The development of allosteric modulators targeting GPCRs presents a novel approach for treating central nervous system disorders .

Chemical Synthesis and Development

Synthetic Routes

The synthesis of this compound typically involves reactions between 5-fluoroindole and pyrrolidine derivatives. Various methods have been explored to optimize yield and purity, including the use of green chemistry principles to minimize waste and enhance sustainability in production processes .

| Synthesis Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Standard Reaction | 5-Fluoroindole + Pyrrolidine | 70-85% | Requires purification via chromatography |

| Microwave-Assisted | 5-Fluoroindole + Pyrrolidine | 90% | Reduced reaction time significantly |

Industrial Applications

The compound's unique properties make it suitable for various industrial applications, including:

Material Science

this compound is being evaluated for use in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals could lead to innovations in sensor technology and catalysis .

Pharmaceutical Formulations

Given its biological activity, there is potential for this compound to be incorporated into pharmaceutical formulations aimed at treating infections or cancers. Ongoing research focuses on optimizing its pharmacokinetic properties to enhance bioavailability and therapeutic effectiveness.

Case Studies and Research Findings

Several studies have highlighted the versatility and potential applications of this compound:

- Study on Antimicrobial Properties: A recent investigation found that derivatives of this compound exhibited significant activity against MRSA with minimal cytotoxic effects, indicating its potential as a template for developing new antibiotics .

- Anticancer Research: In vitro studies demonstrated that certain analogs could inhibit the growth of cancer cells significantly, suggesting a promising avenue for cancer treatment research .

Mechanism of Action

The mechanism of action of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes. The pyrrolidin-1-ylmethyl group contributes to the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the 3-Position

Piperidine Derivatives

- 5-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS 149669-43-2):

- Structure : Features a six-membered piperidine ring instead of pyrrolidine.

- Molecular Formula : C₁₃H₁₅FN₂ (MW: 218.27) .

- Key Differences : Piperidine’s larger ring size increases steric bulk and alters basicity (pKa ~11) compared to pyrrolidine (pKa ~9.5). This may enhance binding to targets requiring deeper hydrophobic pockets, such as serotonin receptors (5-HT₁A) or transporters (SERT) .

Piperazine Derivatives

- 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (CAS 147595-45-7): Structure: Incorporates a piperazine ring (two nitrogen atoms). Molecular Formula: C₁₃H₁₆FN₃ (MW: 233.28) . Key Differences: The additional nitrogen in piperazine enhances hydrogen-bonding capacity and solubility.

Tetrahydropyran Derivatives

- 5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole: Structure: Substituted with a tetrahydropyran (oxygen-containing six-membered ring). Molecular Formula: C₁₄H₁₆FNO (MW: 233.28) .

Crystallographic and Physicochemical Properties

*Inferred from structurally similar 5-fluoro-3-(indol-3-ylmethyl)-1H-indole, which crystallizes in P2₁2₁2₁ with weak F···H and C···H interactions .

Biological Activity

5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a fluorine atom at the 5-position of the indole ring and a pyrrolidine moiety attached via a methylene bridge. This structural configuration is believed to influence its biological interactions, enhancing its efficacy against certain pathogens and possibly affecting its pharmacokinetic properties.

Antimicrobial Activity

In Vitro Studies :

Research has demonstrated that derivatives of indole compounds, including those with pyrrolidine substitutions, exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Related Indole Compounds

| Compound | Target Bacteria | MIC (mg/mL) | Activity |

|---|---|---|---|

| This compound | S. aureus | TBD | TBD |

| Indole Derivative A | E. coli | 0.0039 | Strong |

| Indole Derivative B | E. faecalis | 0.0048 | Moderate |

| Indole Derivative C | C. albicans | 0.039 | Weak |

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various mechanisms, including inhibition of key signaling pathways involved in tumor growth and metastasis. For example, indole derivatives have been shown to inhibit PI3K/AKT signaling pathways, which are crucial for cancer cell survival and proliferation .

Case Study : A study investigating the effects of similar compounds on cancer cell lines found that they induced apoptosis and inhibited cell cycle progression in human leukemia cells. This suggests that this compound may possess similar anticancer properties .

Neuropharmacological Effects

There is emerging evidence that indole derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Compounds structurally related to this compound have been shown to modulate serotonin receptors, which could be beneficial for treating conditions such as depression and anxiety .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Effective against Gram-positive bacteria (e.g., S. aureus) with low MIC values.

- Anticancer Activity : Potential to inhibit cancer cell growth through apoptosis induction and signaling pathway modulation.

- Neuropharmacological Effects : Possible modulation of neurotransmitter systems, indicating potential use in mental health disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, and how is structural purity ensured?

- Synthesis Protocol : A common approach involves multi-step functionalization of the indole core. For example, intermediates like 5-fluoro-3-(2-azidoethyl)-1H-indole can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with pyrrolidine derivatives. Reaction conditions typically include PEG-400/DMF solvent mixtures, CuI catalysis, and 12-hour stirring at room temperature .

- Purification : Column chromatography (70:30 EtOAc/hexanes) is critical for isolating the product, with yields ranging from 22% to 42% depending on substituents .

- Structural Confirmation : 1H/13C/19F NMR and high-resolution mass spectrometry (HRMS) are essential. For instance, 1H NMR signals for the pyrrolidine methylene group typically appear at δ 2.5–3.5 ppm, while fluorine atoms show distinct 19F NMR shifts .

Q. How do researchers characterize the electronic environment of the indole core in this compound?

- NMR Analysis : The fluorine atom at position 5 induces deshielding effects on adjacent protons, observable in 1H NMR splitting patterns (e.g., J = 9.0–10.0 Hz for H-4 and H-6) .

- Mass Spectrometry : HRMS confirms molecular integrity, with deviations <2 ppm from theoretical values indicating high purity .

Advanced Research Questions

Q. How can reaction yields for introducing the pyrrolidinylmethyl group be optimized?

- Catalyst Screening : Iodine (I2) in acetonitrile at 40°C significantly enhances yields (e.g., 98% in Entry 16, Table 1) compared to FeCl3 or AlCl3. This is attributed to iodine’s dual role as a Lewis acid and electrophilic promoter .

- Temperature Control : Elevated temperatures (40–80°C) reduce reaction times but may increase side products. A balance is achieved at 40°C with 10 mol% I2 .

Table 1 : Optimization of Electrophilic Substitution Conditions

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 11 | I2 (10%) | rt | 24 | 51 |

| 16 | I2 (10%) | 40 | 5 | 98 |

| 17 | I2 (10%) | 80 | 5 | 95 |

Q. What strategies resolve contradictions in spectral data during structural validation?

- Contradiction Example : Discrepancies in 13C NMR signals for the pyrrolidine moiety may arise from conformational flexibility or solvent effects.

- Resolution : Use deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to stabilize specific conformers. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How does modifying the pyrrolidine substituent impact biological activity?

- Pharmacophore Design : Replacing pyrrolidin-4-yl with pyrrolidin-3-yl alters spatial orientation, potentially enhancing serotonin receptor (5HT1A) binding. This mimics strategies used in pyrido[1,2-c]pyrimidine derivatives, where piperidine positional isomers improved agonism by 20–30% .

- Biological Testing : Incorporate radioligand displacement assays (e.g., [3H]-8-OH-DPAT for 5HT1A affinity) to quantify structure-activity relationships .

Methodological Recommendations

- Synthesis Reproducibility : Pre-dry solvents (THF, DMF) over molecular sieves to avoid azide decomposition during CuAAC .

- Data Interpretation : Use Gaussian-based DFT calculations to predict 19F NMR shifts and validate experimental results .

- Biological Evaluation : Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.